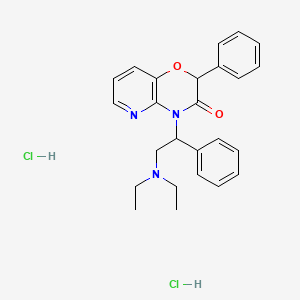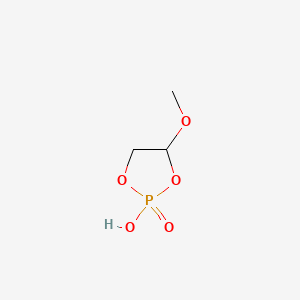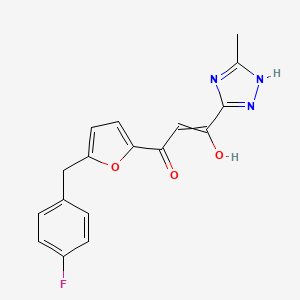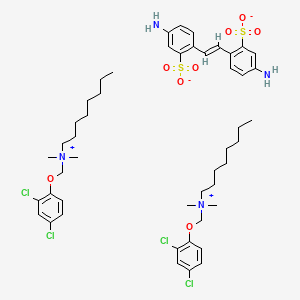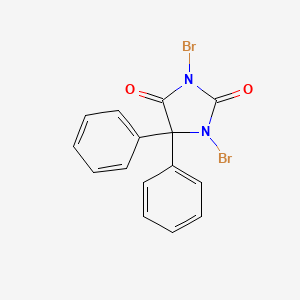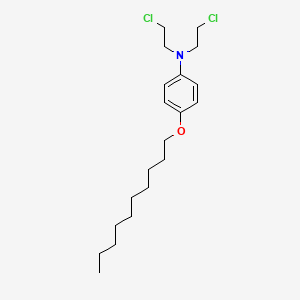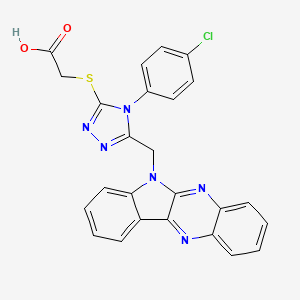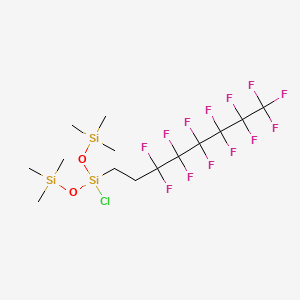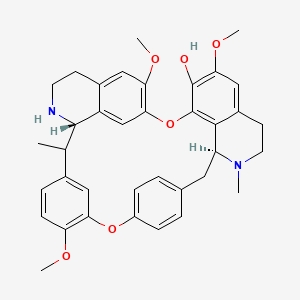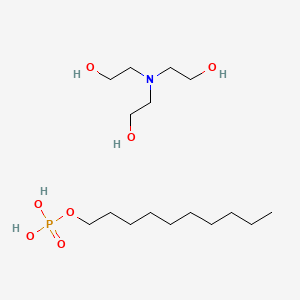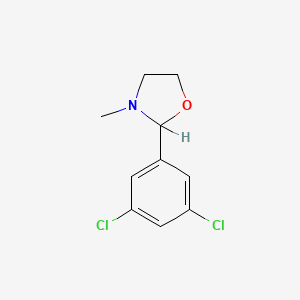
2-(3,5-Dichlorophenyl)-3-methyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenyl)-3-methyloxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3,5-dichlorophenyl group and a methyl group. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. For instance, a common method involves the reaction of 3,5-dichlorobenzoyl chloride with methylamine in the presence of tri-n-propylamine in methanol at 70°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the 3,5-dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichlorophenyl)-3-methyloxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzamide derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar biological activities.
Oxazolidinones: These compounds have a similar oxazolidine ring and are known for their antimicrobial properties.
Uniqueness
2-(3,5-Dichlorophenyl)-3-methyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3,5-dichlorophenyl group and the oxazolidine ring makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83522-11-6 |
|---|---|
Molekularformel |
C10H11Cl2NO |
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
2-(3,5-dichlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3H2,1H3 |
InChI-Schlüssel |
BSDJXWVPGXUHMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC1C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


